2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-8-6-10(7-9-11)14-16-17-15(20-14)12-4-2-3-5-13(12)18/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZPDMPDJUURTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425192 | |
| Record name | Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
114333-42-5 | |
| Record name | Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 4 Methoxyphenyl 1,3,4 Oxadiazol 2 Yl Phenol and Analogues
Retrosynthetic Analysis of 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the 1,3,4-oxadiazole (B1194373) ring itself.
The most common retrosynthetic approach involves breaking the two C-O bonds of the oxadiazole ring. This leads to a key intermediate, a 1,2-diacylhydrazine (specifically, N'-(4-methoxybenzoyl)salicylohydrazide). This intermediate contains the necessary atoms and framework to form the heterocyclic ring upon cyclodehydration.
Further disconnection of this diacylhydrazine intermediate by breaking the amide bond leads to two simpler starting materials: a carbohydrazide (B1668358) (salicylic hydrazide) and a carboxylic acid derivative (such as 4-methoxybenzoyl chloride or 4-methoxybenzoic acid). This analysis reveals the two principal pathways for synthesizing the target molecule, which are the cyclization of a pre-formed diacylhydrazine or the direct condensation of a hydrazide with a carboxylic acid derivative followed by in-situ cyclization. nih.gov
Classical and Contemporary Approaches to 1,3,4-Oxadiazole Ring Formation
The formation of the 1,3,4-oxadiazole ring is typically achieved through cyclization reactions that involve the removal of a water molecule.
A well-established and widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of 1,2-diacylhydrazines. This reaction requires a dehydrating agent to facilitate the ring closure. A variety of reagents can be employed for this purpose, each with its own advantages regarding reaction conditions and substrate compatibility.
Commonly used cyclodehydrating agents include:
Phosphorus oxychloride (POCl₃) mdpi.com
Sulfuric acid (H₂SO₄) mdpi.com
Thionyl chloride (SOCl₂) mdpi.com
Polyphosphoric acid (PPA) mdpi.com
Triflic anhydride (B1165640) ((CF₃SO₂)₂O) mdpi.com
The reaction generally involves heating the diacylhydrazine with the dehydrating agent, often under reflux conditions. For instance, refluxing the corresponding diacylhydrazine with phosphorus oxychloride is a frequently reported procedure for preparing 2,5-diaryl-1,3,4-oxadiazoles. nih.gov
Table 1: Comparison of Dehydrating Agents for Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Conditions | Notes |
|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux, 3-5 hours | Commonly used, effective for many substrates. mdpi.comnih.gov |
| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | Strong acid, may not be suitable for acid-sensitive functional groups. mdpi.com |
| Polyphosphoric Acid (PPA) | High temperature (e.g., 120-160 °C) | Acts as both catalyst and solvent; requires workup with ice water. mdpi.com |
| Thionyl Chloride (SOCl₂) | Reflux | Can also convert carboxylic acids to acyl chlorides in one-pot syntheses. mdpi.com |
| Burgess Reagent | Milder conditions (e.g., THF, rt to 60 °C) | Useful for substrates with sensitive functional groups. acs.org |
This approach involves the direct condensation of a hydrazide with a carboxylic acid or one of its derivatives (e.g., acyl chloride, ester) to form the 1,3,4-oxadiazole ring, often without isolating the diacylhydrazine intermediate. jchemrev.com For the synthesis of the title compound, this would involve reacting salicylic (B10762653) hydrazide with 4-methoxybenzoic acid. The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride, which facilitates both the initial condensation to the diacylhydrazine and its subsequent cyclization. jchemrev.com
A general procedure involves mixing the carboxylic acid and the aryl acid hydrazide, followed by the addition of phosphorus oxychloride. The mixture is then refluxed for several hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized to precipitate the crude product, which can then be purified by recrystallization. nih.gov This method is advantageous as it combines two steps into a single operation.
The synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, an analogue, was achieved by first synthesizing N'-(2-chloroacetyl)-3-hydroxybenzohydrazide, which was then cyclized. acs.org Various conditions were tested for the cyclodehydration step, highlighting the versatility of this approach. acs.org
Table 2: Optimization of Cyclodehydration for a 1,3,4-Oxadiazole Analogue acs.org
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | POCl₃ | ACN | 100 | 5 | 61 |
| 2 | SOCl₂ | Toluene | 110 | 12 | 55 |
| 3 | PPh₃, I₂ | ACN | 80 | 12 | 40 |
| 4 | Burgess Reagent | THF | 60 | 3 | 85 |
Data adapted from a study on the synthesis of 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol.
Another synthetic route to 1,3,4-oxadiazoles involves the cyclization of N-acylthiosemicarbazides. These precursors can be readily prepared from the reaction of acid hydrazides with isothiocyanates. The subsequent cyclization to the oxadiazole ring is an oxidative process. Reagents such as iodine in the presence of a base or tosyl chloride can be used to mediate this transformation. nih.gov The thiosemicarbazide (B42300) derivatives are often more reactive than their semicarbazide (B1199961) counterparts, allowing for high yields under relatively mild conditions. nih.gov
Optimized Synthetic Pathways for this compound Derivatives
To improve efficiency, reduce waste, and simplify procedures, optimized synthetic pathways such as one-pot reactions have been developed.
Catalyst-Mediated Syntheses
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including this compound, is frequently achieved through the cyclization of N-acylhydrazones or the condensation of acylhydrazides with carboxylic acids. Catalyst-mediated approaches are pivotal in this field as they often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods that require harsh dehydrating agents like phosphorus oxychloride or polyphosphoric acid. nih.govresearchgate.netnih.gov
A variety of catalytic systems have been developed, with metal-based catalysts being particularly prominent. Copper catalysts, for instance, are widely used. Copper(II) triflate (Cu(OTf)₂) has been successfully used to catalyze the C-H functionalization of N-arylidenearoylhydrazides, leading to the formation of the 1,3,4-oxadiazole ring. organic-chemistry.org Similarly, copper(II) oxide nanoparticles have been employed as a reusable catalyst for the synthesis of 2-aryl-1,3,4-oxadiazoles from aryl halides. organic-chemistry.orgmdpi.com
Iron catalysis offers another efficient route. A cationic Fe(III)/TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) system facilitates the oxidative cyclization of aroyl hydrazones using oxygen as the oxidant, resulting in high yields of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgsemanticscholar.org Palladium-catalyzed reactions, well-known in cross-coupling chemistry, have also been adapted for C-O coupling to form phenol (B47542) groups on aryl halides, a reaction that can be relevant for synthesizing phenolic oxadiazoles (B1248032). beilstein-journals.org
More recently, photoredox catalysis has emerged as a powerful and environmentally benign strategy. The combination of an organo acridinium (B8443388) photocatalyst and a cobaloxime catalyst enables an oxidant-free, cascade cyclization of acylhydrazones to yield 1,3,4-oxadiazoles, with hydrogen gas as the only byproduct. organic-chemistry.org This method highlights a move towards more sustainable synthetic practices in heterocyclic chemistry.
The table below summarizes various catalyst-mediated methods for the synthesis of 1,3,4-oxadiazole analogues.
| Catalyst System | Substrates | Reaction Type | Conditions | Yield (%) | Reference |
| Cu(OTf)₂ | N-arylidenearoylhydrazide | Imine C-H functionalization | Not specified | Not specified | organic-chemistry.org |
| Cationic Fe(III)/TEMPO | Aroyl hydrazones | Oxidative cyclization | Oxygen atmosphere | High | organic-chemistry.orgsemanticscholar.org |
| Copper(II) oxide nanoparticles | 1,3,4-oxadiazoles and aryl/alkenyl halides | C-C coupling | Not specified | High | organic-chemistry.orgmdpi.com |
| Organo acridinium photocatalyst / Cobaloxime catalyst | Acylhydrazones | Photoredox-mediated cascade cyclization | Not specified | Good | organic-chemistry.org |
| Molecular Iodine (I₂) | Aroyl/acyl hydrazones | Oxidative cyclization | Not specified | Not specified | semanticscholar.orgnih.gov |
| Phosphorus Oxychloride (POCl₃) | Hydrazide and carboxylic acid | Cyclodehydration | Reflux, 100 °C, 2–3 h | 50–78 | nih.govmdpi.comnih.gov |
Purification and Isolation Techniques for Academic Research Outputs
Following the synthesis of this compound and its analogues, a systematic purification and isolation protocol is essential to obtain the compound in high purity for characterization and further study. The typical workflow in an academic research laboratory involves a preliminary work-up followed by one or more chromatographic or crystallization steps.
The initial work-up procedure usually begins with quenching the reaction mixture, often by pouring it into ice-cold water. nih.gov This step precipitates the crude product and separates it from water-soluble reagents and byproducts. The crude solid is then collected by filtration. luxembourg-bio.comacs.org If the product remains in solution, an extraction is performed using an organic solvent such as ethyl acetate (B1210297). openmedicinalchemistryjournal.com The combined organic layers are then washed, dried over an anhydrous salt like Na₂SO₄, and concentrated under reduced pressure to yield the crude product. nih.govopenmedicinalchemistryjournal.com
The primary method for purifying the crude product is column chromatography. openmedicinalchemistryjournal.com Silica gel is the most commonly used stationary phase for 1,3,4-oxadiazole derivatives. mdpi.com The mobile phase, or eluent, is typically a mixture of nonpolar and polar solvents, with hexane (B92381) and ethyl acetate being a frequent combination. mdpi.comnih.gov The polarity of the eluent is optimized to achieve effective separation of the desired compound from impurities. Progress of the separation is monitored by thin-layer chromatography (TLC), which is also used to check the completion of the initial reaction. openmedicinalchemistryjournal.comnanobioletters.com
For final purification to obtain a crystalline solid, recrystallization is the method of choice. mdpi.comopenmedicinalchemistryjournal.com The crude product, or the fractions collected from column chromatography, are dissolved in a minimal amount of a suitable hot solvent or solvent mixture, such as ethanol, methanol, or a dimethylformamide (DMF)/ethanol mixture. mdpi.comnih.gov As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. The purified crystals are then isolated by filtration. nih.gov
The following table outlines common purification techniques applied to 1,3,4-oxadiazole derivatives as reported in academic literature.
| Compound Type | Initial Work-up | Primary Purification | Final Purification | Purity Check | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles | Poured into ice water, filtered | Column Chromatography (EtOAc:n-hexane) | - | TLC | nih.gov |
| 2-amino-1,3,4-oxadiazoles | Extraction with ethyl acetate, dried, concentrated | Recrystallization | - | TLC | openmedicinalchemistryjournal.com |
| Ibuprofen-oxadiazole derivatives | - | - | Recrystallization from ethanol | Not specified | mdpi.com |
| 2-aryl-1,3,4-oxadiazoles | - | Column Chromatography (benzene:EtOAc) | Recrystallization from benzene/hexane | TLC | mdpi.com |
| 2-amino-1,3,4-oxadiazole derivatives | Cooled, extracted with water, filtered | - | Recrystallization from MeOH | TLC | luxembourg-bio.com |
Spectroscopic and Solid State Structural Characterization of 2 5 4 Methoxyphenyl 1,3,4 Oxadiazol 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments
Proton (¹H) NMR spectroscopy offers a detailed map of the proton environments within the 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenolic ring, the 4-methoxyphenyl (B3050149) group, and the hydroxyl and methoxy (B1213986) functional groups. The aromatic protons of the phenol (B47542) ring typically appear as a complex multiplet in the downfield region, approximately between δ 6.8 and 7.8 ppm. The protons on the 4-methoxyphenyl ring are expected to show a characteristic AA'BB' system, with two doublets in the aromatic region. The doublet for the protons ortho to the methoxy group would likely appear around δ 7.0-7.2 ppm, while the doublet for the protons meta to the methoxy group would be further downfield, around δ 7.9-8.1 ppm, due to the electronic effects of the oxadiazole ring.
The methoxy group protons (-OCH₃) are anticipated to present as a sharp singlet at approximately δ 3.8-3.9 ppm. The phenolic hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the region of δ 9.0-10.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 9.0 - 10.0 | Broad Singlet |
| Aromatic Protons (Phenol Ring) | 6.8 - 7.8 | Multiplet |
| Aromatic Protons (4-methoxyphenyl, ortho to -OCH₃) | 7.0 - 7.2 | Doublet |
| Aromatic Protons (4-methoxyphenyl, meta to -OCH₃) | 7.9 - 8.1 | Doublet |
| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Molecular Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.
The ¹³C NMR spectrum of this compound is expected to show signals for all carbon atoms in the molecule. The carbons of the 1,3,4-oxadiazole (B1194373) ring are characteristically found in the downfield region, typically between δ 160 and 165 ppm. historymedjournal.com The carbon attached to the phenolic ring (C-2 of the oxadiazole) and the carbon attached to the methoxyphenyl ring (C-5 of the oxadiazole) would have distinct chemical shifts within this range.
The aromatic carbons of the phenol and 4-methoxyphenyl rings will resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) in the phenol ring is expected to be significantly deshielded, appearing around δ 155-160 ppm. Similarly, the carbon attached to the methoxy group in the 4-methoxyphenyl ring will also be downfield, typically around δ 160 ppm. The methoxy carbon (-OCH₃) itself will give a signal in the upfield region, around δ 55-56 ppm. orientjchem.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 and C5 of Oxadiazole Ring | 160 - 165 |
| Aromatic C-OH (Phenol) | 155 - 160 |
| Aromatic C-OCH₃ (Methoxyphenyl) | ~160 |
| Other Aromatic Carbons | 110 - 140 |
| Methoxy Carbon (-OCH₃) | 55 - 56 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
While specific 2D NMR data for the title compound are not widely available, the application of these techniques is crucial for unambiguous structural confirmation.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the connectivity between adjacent protons on the phenolic and 4-methoxyphenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (two- or three-bond) correlations between protons and carbons. This technique would be invaluable for piecing together the different fragments of the molecule, for example, by showing correlations between the protons on the phenolic ring and the C-2 carbon of the oxadiazole ring, and between the protons of the 4-methoxyphenyl ring and the C-5 carbon of the oxadiazole ring.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations are expected to appear as a series of weaker bands around 3000-3100 cm⁻¹. orientjchem.org
The C=N stretching vibration of the 1,3,4-oxadiazole ring is a key diagnostic peak and is typically observed in the range of 1610-1620 cm⁻¹. orientjchem.org The C=C stretching vibrations of the aromatic rings will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol and the asymmetric and symmetric stretching of the ether linkage (Ar-O-CH₃) are expected to produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. orientjchem.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3100 - 3500 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Oxadiazole C=N | C=N Stretch | 1610 - 1620 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Phenolic C-O | C-O Stretch | 1200 - 1300 |
| Ether Ar-O-CH₃ | C-O Stretch | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The this compound molecule contains several chromophores, including the phenyl, phenol, and 1,3,4-oxadiazole rings, which are part of an extended conjugated system.
The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* electronic transitions within the aromatic and heterocyclic rings. Due to the extended conjugation between the phenolic ring, the oxadiazole ring, and the 4-methoxyphenyl ring, a significant bathochromic (red) shift of the absorption maxima (λmax) is anticipated compared to the individual, unconjugated chromophores. For similar 2,5-disubstituted 1,3,4-oxadiazoles, absorption maxima are often observed in the range of 280-350 nm. mdpi.com The specific λmax will be influenced by the solvent polarity.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. For C₁₅H₁₂N₂O₃, the expected exact mass is approximately 268.08 g/mol . nih.gov
The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring. Common fragmentation pathways include the loss of small neutral molecules such as CO, N₂, and HCN. The fragmentation pattern would likely show characteristic ions corresponding to the 4-methoxyphenyl and hydroxyphenyl moieties. For instance, a prominent fragment ion corresponding to the 4-methoxybenzoyl cation or the hydroxyphenyl moiety could be observed. Analysis of the fragmentation pattern allows for the confirmation of the connectivity of the different structural units within the molecule.
X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing
A comprehensive search of crystallographic databases and scientific literature did not yield a publicly available single-crystal X-ray diffraction study for the specific compound this compound. Therefore, a definitive determination of its crystal system, space group, and a detailed analysis of its three-dimensional molecular structure and crystal packing based on experimental X-ray crystallographic data cannot be provided at this time.
While data for structurally related oxadiazole derivatives exists, direct extrapolation of these findings to the title compound would be speculative and would not meet the required standards of scientific accuracy for this article. The precise solid-state conformation and the intricate network of intermolecular interactions are highly specific to the individual compound and are influenced by the interplay of its functional groups.
To provide a scientifically rigorous account as outlined in the subsequent sections, an experimental X-ray crystallographic analysis of a suitable single crystal of this compound would be required. Such an analysis would provide the foundational data for a detailed discussion of its solid-state characteristics.
Crystal System and Space Group Determination
The determination of the crystal system and space group is fundamental to any crystallographic study. This information defines the symmetry of the crystal lattice and the arrangement of molecules within the unit cell. Without experimental data for this compound, these parameters remain undetermined.
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the hydroxyl group of the phenol moiety and a nitrogen atom of the oxadiazole ring. This interaction would lead to the formation of a stable five- or six-membered ring, influencing the planarity and conformation of the molecule.
Intermolecular Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the oxadiazole ring, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors. This could lead to the formation of extensive one-, two-, or three-dimensional networks in the crystal lattice.
π-π Stacking: The presence of two aromatic rings (the phenol and methoxyphenyl moieties) suggests the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, would play a significant role in the stabilization of the crystal structure.
A definitive analysis of the presence, geometry, and energetic contributions of these interactions is contingent upon the availability of precise atomic coordinates from an X-ray diffraction experiment.
Conformational Analysis of the Phenol and Methoxyphenyl Moieties within the Crystal Lattice
The conformation of the this compound molecule in the solid state is determined by the rotational freedom around the single bonds connecting the aromatic rings to the central oxadiazole core. The dihedral angles between the planes of the phenol, oxadiazole, and methoxyphenyl rings would be a key feature of the molecular conformation.
The specific conformation adopted in the crystal lattice is a result of a delicate balance between the tendency to achieve a low-energy planar conformation, which maximizes π-orbital overlap, and the steric hindrance between the different molecular fragments. Furthermore, the formation of intramolecular and intermolecular interactions, as discussed in the previous section, would significantly influence the observed conformation. An X-ray crystallographic study would provide the precise torsional angles, allowing for a detailed description of the spatial arrangement of the phenol and methoxyphenyl moieties relative to the oxadiazole ring.
Computational and Theoretical Investigations of 2 5 4 Methoxyphenyl 1,3,4 Oxadiazol 2 Yl Phenol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a fundamental tool for investigating the structural and electronic properties of 1,3,4-oxadiazole (B1194373) derivatives. ajchem-a.comopenaccesspub.org DFT methods are employed to optimize the molecular geometry and to calculate various molecular properties such as vibrational frequencies, electronic transitions, and reactivity descriptors. For compounds in this class, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often used to achieve a good correlation between theoretical and experimental data. ajchem-a.comopenaccesspub.org
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO Energy Gaps)
The electronic properties and kinetic stability of a molecule are largely determined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing molecular reactivity; a larger energy gap implies higher stability and lower reactivity.
While specific calculated values for 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol were not found in the available literature, studies on analogous 1,3,4-oxadiazole structures provide insight. For instance, the DFT study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) revealed a HOMO-LUMO energy gap of 4.4815 eV, indicating significant kinetic stability. ajchem-a.com In this related compound, the HOMO was calculated at -6.5743 eV and the LUMO at -2.0928 eV. ajchem-a.com Such calculations help in understanding the charge transfer that can occur within the molecule.
Table 1: Frontier Molecular Orbital (FMO) Data for an Analogous Oxadiazole Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, provided for methodological context. ajchem-a.com
Electrostatic Potential Surface (EPS) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP or EPS) mapping is a valuable computational method used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).
For 1,3,4-oxadiazole derivatives, MEP analysis often reveals that the nitrogen atoms of the oxadiazole ring are the most electron-rich regions, making them likely sites for electrophilic interaction. ajchem-a.com The potential around the phenolic oxygen atom would also be expected to be negative. Conversely, the hydrogen atoms, particularly the phenolic proton, typically exhibit a positive electrostatic potential. While a specific MEP map for this compound is not available, this general pattern helps in understanding its intermolecular interaction capabilities.
Prediction of Global and Local Reactivity Descriptors
Global and local reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated using DFT to understand the relationship between molecular structure and chemical behavior.
Table 2: Common Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/molecule to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering due to maximal electron flow. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method can provide detailed information about the conformational dynamics, stability, and interactions of a compound within a specific environment, such as in a solvent or interacting with a biological membrane.
Specific MD simulation studies focusing on the conformational dynamics and stability of this compound in solution were not identified in the search results. However, MD simulations have been utilized for related oxadiazole-based molecules to understand their interactions with model cell membranes, demonstrating the utility of this technique in elucidating the behavior of this class of compounds in biological contexts. mdpi.com Such simulations can reveal how the molecule orients itself and interacts with its surroundings, which is crucial for predicting its bioavailability and mechanism of action.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug design to understand and predict ligand-target interactions and to estimate the binding affinity.
While no molecular docking studies were found specifically for this compound, the broader class of 1,3,4-oxadiazole derivatives has been extensively studied for their potential to interact with various biological targets. These studies are crucial for identifying potential therapeutic applications.
Selection and Preparation of Relevant Biological Target Proteins
The selection of a biological target for docking studies is based on the potential therapeutic application of the compound. For 1,3,4-oxadiazole derivatives, which exhibit a wide range of biological activities, several protein targets have been investigated. nih.govresearchgate.net These include:
Tubulin: A key protein in cell division, making it a target for anticancer agents. Docking studies on oxadiazole analogues have explored their binding within the colchicine (B1669291) binding site of tubulin. nih.gov
Focal Adhesion Kinase (FAK): An enzyme involved in cell adhesion and migration, which is a target for developing anticancer therapies. researchgate.net
DNA Gyrase: A bacterial enzyme essential for DNA replication, making it a target for antibacterial drugs. nih.gov
Deoxyhypusine Synthase (DHPS): An enzyme involved in cell proliferation, targeted in melanoma treatment. nih.gov
The preparation of these target proteins for docking typically involves retrieving the crystal structure from a database like the Protein Data Bank (PDB), removing water molecules and existing ligands, adding hydrogen atoms, and assigning charges to the atoms. This process ensures that the protein structure is ready and optimized for the docking simulation.
Characterization of Binding Sites and Predicted Ligand-Protein Interactions
Molecular docking studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have identified key interactions within the binding sites of several important protein targets. These studies reveal that the 1,3,4-oxadiazole core and its substituents engage with specific amino acid residues, which is fundamental to their biological activity.
For instance, in the context of antibacterial research, 1,3,4-oxadiazole derivatives have been docked into the active site of peptide deformylase, a potential bacterial target. nih.govresearchgate.net The binding pocket for these compounds is typically characterized by a mix of hydrophobic and polar residues, allowing for a range of interactions. Similarly, docking studies of derivatives against the GABAA/benzodiazepine (B76468) receptor complex have been performed to investigate potential hypnotic and anxiolytic effects. nih.gov
In cancer research, kinases are common targets. Docking of 1,3,4-oxadiazole derivatives into the binding sites of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showed that the binding pocket is largely defined by hydrophobic residues such as Leu 139, Val 147, Ala 160, Leu 263, and Ala 273. mdpi.com For other targets like monoamine oxidase B (MAO-B), an enzyme relevant in neurodegenerative diseases, the interaction mechanism has also been explored through molecular docking to define and evaluate how these compounds fit within the active site. nih.gov
Furthermore, the potential for π–π stacking interactions between the oxadiazole ring and aromatic residues like tyrosine, tryptophan, and phenylalanine in protein binding sites has been demonstrated, highlighting another important mode of interaction for this heterocyclic system. nih.gov For antidiabetic applications, the α-glucosidase binding pocket has been a target, with simulations showing interactions with residues such as Asp1046, Ile1025, and His816. mdpi.com These examples underscore a common theme: the binding sites accommodating 1,3,4-oxadiazole derivatives are often composed of a specific arrangement of hydrophobic and hydrogen-bonding residues that complement the physicochemical properties of the ligand.
Prediction of Binding Modes and Affinities with Proposed Biological Targets
Building on the characterization of binding sites, computational models predict the specific binding modes and estimate the binding affinities of 1,3,4-oxadiazole derivatives. These predictions are crucial for prioritizing compounds for synthesis and experimental testing. The binding mode describes the orientation of the ligand within the active site and the nature of its interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov
Molecular docking studies on derivatives targeting AURKA and VEGFR-2 predicted high binding affinities, with scores ranging from -8.5 to -10.1 kcal/mol and -8.8 to -9.5 kcal/mol, respectively. mdpi.com These strong affinities are attributed to a combination of hydrophobic interactions and, in some cases, strong hydrogen bonds with key residues like Lys 162. mdpi.com Similarly, when targeting the enzyme α-glucosidase, molecular dynamics simulations confirmed that hydrogen bond interactions play a crucial role in stabilizing the ligand within the binding pocket. mdpi.com
For novel 1,3,4-oxadiazole derivatives designed as MAO-B inhibitors, compounds bearing a 4-chlorophenylurea (B1664162) moiety showed potent inhibitory activity, with IC50 values in the nanomolar range (0.039-0.066 µM). nih.gov Docking studies helped to rationalize this high affinity by revealing the specific interaction mechanism between the most potent compound and the MAO-B active site. nih.gov In another study, new derivatives designed to target the GABAA/benzodiazepine receptor showed very high affinity in radioligand binding assays, with the most potent compound exhibiting a Ki value of 0.44 nM, which is superior to that of diazepam. nih.gov Docking simulations supported these findings by showing proper interaction with the benzodiazepine binding site. nih.gov
These findings are summarized in the table below, which details the predicted interactions and affinities of various 1,3,4-oxadiazole analogues with their respective biological targets.
| Derivative Class / Compound | Biological Target | Key Predicted Interactions | Predicted Affinity / Activity |
|---|---|---|---|
| 2,5-disubstituted-1,3,4-oxadiazoles | AURKA | Hydrophobic interactions (Leu 139, Val 147, etc.), H-bond with Lys 162 | -8.5 to -10.1 kcal/mol |
| 2,5-disubstituted-1,3,4-oxadiazoles | VEGFR-2 | Hydrophobic interactions | -8.8 to -9.5 kcal/mol |
| 2,5-disubstituted-1,3,4-oxadiazoles | α-Glucosidase | H-bonds with Asp1046, Ile1025, His816 | -7.9 to -9.9 kcal/mol |
| 1,3,4-Oxadiazoles with phenylurea moiety (Compound H8) | Monoamine Oxidase B (MAO-B) | Specific interactions within the active site | IC50 = 0.039 µM |
| 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazoles (Compound 6a) | GABAA/Benzodiazepine Receptor | Proper fit and interaction with the BZD-binding site | Ki = 0.44 nM |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of unsynthesized molecules and for understanding which molecular properties are key to their function. ijrpc.com
Several QSAR studies have been conducted on 1,3,4-oxadiazole derivatives to model their antimicrobial activities. In one such study, QSAR models were developed for antibacterial activity by correlating it with various physicochemical and structural properties. nih.gov Using computer-assisted multiple regression analysis, predictive models were generated with good statistical quality, as indicated by their R², adjusted R², and Fischer statistic values. nih.gov
Another QSAR study focused on antifungal 2,5-disubstituted-1,3,4-oxadiazole derivatives. ijrpc.com The resulting model demonstrated a good correlation coefficient (r = 0.91) and cross-validated squared correlation coefficient (q² = 0.70). This model indicated that thermodynamic descriptors, specifically Molar Refractivity, and the principal moment of inertia play a significant role in determining the antifungal activity of these compounds. ijrpc.com The predictive power of the model was confirmed through leave-one-out cross-validation, suggesting its utility in designing more potent antifungal agents. ijrpc.com
A 3D-QSAR analysis was also performed on a set of 1,3,4-oxadiazole molecules using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. The selected model showed a validation value (q²) of 0.6969 and a cross-validation value (pred_r²) of 0.6148, indicating a robust and predictive model for antimicrobial activity. researchgate.net These QSAR studies collectively show that the biological activity of 1,3,4-oxadiazole derivatives can be reliably predicted based on specific molecular descriptors, aiding in the rational design of new therapeutic agents.
The table below summarizes the findings from various QSAR studies on 1,3,4-oxadiazole derivatives.
| Predicted Activity | QSAR Method | Key Descriptors | Statistical Significance |
|---|---|---|---|
| Antifungal | Multiple Linear Regression | Molar Refractivity, Principal Moment of Inertia | r = 0.91, q² = 0.70 |
| Antimicrobial | 3D-QSAR (kNN-MFA) | Molecular Field Analysis (Steric, Electrostatic) | q² = 0.6969, pred_r² = 0.6148 |
| Antibacterial | Multiple Regression Analysis | Physicochemical and structural properties | Statistically sound predictive models generated |
Biological Activity Profiling and Mechanistic Insights of 2 5 4 Methoxyphenyl 1,3,4 Oxadiazol 2 Yl Phenol and Its Derivatives
Antiproliferative and Anticancer Activities (In Vitro Cell Line Studies)
Derivatives of 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol have demonstrated notable potential as anticancer agents in various laboratory studies.
Evaluation Across Diverse Human Cancer Cell Lines (e.g., MCF-7, HeLa, HT-29, SNB-19)
The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, in studies involving the breast cancer cell line MCF-7 and the colon cancer cell line HT-29, related compounds have shown significant growth inhibition. One particular derivative, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, exhibited considerable anticancer activity against the central nervous system cancer cell line SNB-19. The antiproliferative activity is often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cancer cell growth. The effectiveness of these compounds underscores their potential for development as novel anticancer therapeutics.
Antiproliferative Activity of this compound Derivatives
| Derivative | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (Central Nervous System) | Significant anticancer activity (PGI = 65.12 at 10 µM) | |
| General Oxadiazole Derivatives | MCF-7 (Breast) | Growth inhibition | |
| General Oxadiazole Derivatives | HT-29 (Colon) | Growth inhibition | |
| (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (related structure) | HeLa (Cervical) | Induction of apoptosis |
Investigation of Cellular Apoptotic Pathways and Cell Cycle Modulation
A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with derivatives can trigger both intrinsic and extrinsic apoptotic pathways. For example, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, was found to induce apoptosis in HeLa cervical cancer cells. This process is often characterized by the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis. Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting their proliferation.
Mechanistic Studies on Enzyme Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Tubulin Polymerization, Topoisomerases, Histone Deacetylases (HDAC), Telomerase, Thymidylate Synthase, Thymidine Phosphorylase)
The anticancer activity of these oxadiazole derivatives can be attributed to their ability to inhibit various enzymes that are critical for cancer cell survival and proliferation.
Epidermal Growth Factor Receptor (EGFR): EGFR is a key player in cell growth and is often overexpressed in tumors. Some novel hybrids incorporating a thiazolo[3,2-a]pyrimidine structure have been designed as dual inhibitors of EGFR and topoisomerase II.
Tubulin Polymerization: Microtubules, which are composed of tubulin, are essential for cell division. Certain oxadiazole-based compounds have been designed as tubulin inhibitors, disrupting microtubule dynamics and leading to mitotic arrest and cell death.
Topoisomerases: These enzymes are vital for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerases leads to DNA damage and ultimately, cell death.
Antimicrobial Activities (In Vitro Antibacterial and Antifungal Studies)
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity.
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Numerous studies have reported the antibacterial efficacy of 1,3,4-oxadiazole (B1194373) derivatives against a wide range of bacteria. These compounds have shown inhibitory effects on both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. For instance, a series of 2-[[α-(4-substituted benzoyloxy)-α-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)-1,3,4-oxadiazoles were synthesized and found to be active against S. aureus. Another study on (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives also revealed variable growth inhibitory effects on both Gram-positive and Gram-negative bacteria.
Antibacterial Activity of this compound Derivatives
| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| 2-[[α-(4-substituted benzoyloxy)-α-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)-1,3,4-oxadiazoles | Staphylococcus aureus, Staphylococcus epidermidis | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri, Proteus mirabilis | |
| (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives | Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | |
| 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones | Gram-positive clinical strains | Gram-negative clinical strains |
Efficacy Against Pathogenic Fungal Strains
The antifungal potential of this class of compounds is also well-documented. Derivatives have shown efficacy against various pathogenic fungal strains. For example, some 1,3,4-oxadiazole compounds have been reported to be effective against Candida albicans, a common cause of fungal infections in humans. Other studies have highlighted their activity against plant pathogenic fungi as well. The mechanism of antifungal action is believed to involve the inhibition of essential fungal enzymes, such as thioredoxin reductase.
Exploration of Microbial Target Modulation (e.g., DNA Gyrase Inhibition)
The 1,3,4-oxadiazole scaffold, a core component of the title compound, has been identified as a promising pharmacophore in the development of novel antimicrobial agents that target bacterial DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Its absence in humans makes it a selective and attractive target for antibacterial drugs. nih.gov
Research into various heterocyclic compounds has demonstrated the potential of 1,3,4-oxadiazole derivatives as DNA gyrase inhibitors. For instance, a series of N-phenyl-4,5-dibromopyrrolamides incorporating a 1,3,4-oxadiazole ring showed potent inhibition of Escherichia coli DNA gyrase, with the most active compound exhibiting an IC₅₀ value of 0.020 μM. nih.gov Similarly, other studies on pyrazole, oxazole, and imidazole (B134444) derivatives have shown moderate inhibition against DNA gyrase and topoisomerase IV. nih.gov The flavonoid quercetin (B1663063) has also been reported to exert antimicrobial activity through the inhibition of DNA gyrase. mdpi.com
The mechanism of these inhibitors often involves binding to the ATP-binding site on the GyrB subunit of the DNA gyrase, preventing the enzyme from hydrolyzing ATP, which is necessary for its function. nih.gov The inhibitory potential is influenced by the specific substituents on the heterocyclic core. For example, in N-phenylpyrrolamide inhibitors, the introduction of a 5-oxo-1,3,4-oxadiazole group was explored for its ability to interact with key amino acid residues in the enzyme's active site. nih.gov While direct studies on this compound are limited in this context, the established activity of the broader 1,3,4-oxadiazole class suggests that it and its derivatives are viable candidates for further investigation as DNA gyrase inhibitors. nih.govrsc.org
| Compound Series | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-phenyl-4,5-dibromopyrrolamides with 1,3,4-oxadiazole | E. coli DNA Gyrase | 0.020 μM (most potent compound) | nih.gov |
| N-phenylpyrrolamide inhibitors | E. coli DNA Gyrase | 2–20 nM | rsc.org |
| Pyrazole, oxazole, and imidazole derivatives | DNA Gyrase & Topoisomerase IV | 9.4-25 µg/mL | nih.gov |
| 4,5-dihydropyrazole derivative | S. aureus DNA gyrase | 0.125 µg/mL | researchgate.net |
Anti-inflammatory Potential (In Vitro Studies)
Compounds containing phenol (B47542) and 1,3,4-oxadiazole moieties have demonstrated significant anti-inflammatory properties in various in vitro models. nih.gov The anti-inflammatory action is often attributed to the ability of these molecules to interfere with the production of inflammatory mediators and modulate key signaling pathways involved in the inflammatory response. mdpi.com
Studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown promising results in heat-induced albumin denaturation assays, a common method for evaluating in vitro anti-inflammatory activity. One derivative, Ox-6f, exhibited a 74.16% inhibition, which was comparable to the standard drug ibuprofen (B1674241) (84.31% inhibition) at a concentration of 200 μg/mL. nih.gov Other derivatives in the same series also showed good inhibitory potential, highlighting the importance of the 1,3,4-oxadiazole core in exerting anti-inflammatory effects. nih.gov Furthermore, dimers derived from p-methoxyphenol have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) expression. mdpi.com
Inhibition of Inflammatory Mediators (e.g., microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1), Cyclooxygenase-1/2 (COX-1/2))
A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of enzymes involved in the arachidonic acid cascade, particularly cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com Several studies have positioned 1,3,4-oxadiazole derivatives as selective COX-2 inhibitors. nih.govacs.org Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 isoform. acs.org
For example, a series of 2,5-diaryl-1,3,4-oxadiazoles were evaluated for their in vitro COX-1/II inhibitory activity, with all compounds displaying selective inhibition of COX-2. acs.org One particular derivative, 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, was identified as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.48 μM and a selectivity index of 132.83. acs.org Molecular docking studies have further supported these findings, showing that the oxadiazole scaffold can fit favorably into the active site of the COX-2 enzyme. nih.govtandfonline.com
While direct inhibition of microsomal Prostaglandin E2 Synthase-1 (mPGES-1) by this compound has not been extensively reported, related heterocyclic structures like benzothiazoles have been shown to inhibit this enzyme at micromolar levels. tandfonline.com Given that mPGES-1 is a key enzyme downstream of COX-2 in producing the inflammatory prostaglandin E2, this represents another potential target for this class of compounds.
| Compound Derivative | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 0.48 | 132.83 | acs.org |
| 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | 2.30 - 6.13 (range for series) | Not specified | nih.gov |
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, the anti-inflammatory effects of phenolic and heterocyclic compounds can be attributed to their ability to modulate intracellular signaling pathways that regulate the expression of inflammatory genes. Polyphenols are known to influence several inflammation-associated pathways, including nuclear factor-kappa β (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov
A study on (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound with structural similarities to the title compound, found that it inhibits inflammatory responses in human monocytic cells by targeting the Protein Kinase Cδ (PKCδ), JNK (a type of MAPK), and Activator Protein-1 (AP-1) pathways. nih.govresearchgate.net MMPP was shown to inhibit the PMA-induced membrane translocation of PKCδ, the phosphorylation of JNK, and the nuclear translocation of AP-1, which ultimately led to a decrease in the production of COX-2. nih.govresearchgate.net
Another critical pathway implicated in both inflammation and oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgfrontiersin.org Research on 2-methoxy-4-vinylphenol (B128420) demonstrated that its anti-inflammatory activity involves the activation of the Nrf2/antioxidant response element (ARE) pathway. nih.gov This compound induced the degradation of Keap1, a repressor of Nrf2, promoting Nrf2's translocation to the nucleus. This, in turn, enhanced the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1), which subsequently inhibited the expression of inducible nitric oxide synthase (iNOS). nih.gov This highlights a crucial link between the antioxidant and anti-inflammatory activities of these phenolic structures.
Antioxidant Capacity and Mechanisms
The presence of a phenolic hydroxyl group is a strong indicator of antioxidant potential. Phenolic compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov The 1,3,4-oxadiazole ring, when combined with phenolic moieties, can contribute to and enhance this antioxidant activity. mdpi.com
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathophysiology of many diseases. researchgate.netdoaj.orgscilit.com Antioxidants are therefore promising therapeutic agents for preventing and treating conditions where oxidative stress is a contributing factor. researchgate.netdoaj.orgscilit.com Numerous studies have confirmed the antioxidant and radical-scavenging capabilities of compounds containing 2-methoxyphenol and 1,3,4-oxadiazole structures. nih.govdoaj.orgnih.gov
In Vitro Radical Scavenging Assays
The antioxidant capacity of this compound and its derivatives is typically evaluated using a variety of in vitro assays that measure their ability to scavenge stable free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays. researchgate.netdoaj.orgscilit.com
In studies of related 1,3,4-oxadiazole derivatives, compounds have demonstrated significant radical scavenging potential. For example, one derivative showed 80.23% radical scavenging in a DPPH assay at a concentration of 100 µg/mL, which was comparable to the standard antioxidant ascorbic acid (87.72% inhibition). nih.gov The specific substituents on the aryl rings attached to the oxadiazole core play a crucial role in determining the antioxidant potency. orientjchem.org For instance, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) on the phenyl ring generally enhances antioxidant activity. nih.gov
| Compound Series | Concentration | % Inhibition | Standard (Ascorbic Acid) | Reference |
|---|---|---|---|---|
| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6f) | 100 µg/mL | 80.23% | 87.72% | nih.gov |
| 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol (6i) | Not specified | 92.03% | Not specified | orientjchem.org |
Cellular Antioxidant Mechanisms
The antioxidant effects of phenolic compounds within a cellular environment extend beyond direct radical scavenging. nih.gov They can modulate endogenous antioxidant defense systems, primarily through the activation of transcription factors like Nrf2. frontiersin.orgfrontiersin.org As mentioned previously (Section 5.3.2), the Nrf2-ARE signaling pathway is a central regulator of cellular redox homeostasis. frontiersin.org
Activation of Nrf2 leads to the upregulation of a wide array of protective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and enzymes involved in glutathione (B108866) synthesis and recycling (e.g., glutathione peroxidase). frontiersin.orgnih.gov By boosting these endogenous defenses, phenolic compounds can provide long-lasting protection against oxidative stress. The ability of structurally related compounds like 2-methoxy-4-vinylphenol to activate the Nrf2 pathway suggests that this compound may also exert its antioxidant effects through this important cellular mechanism. nih.gov This dual action—direct radical scavenging and enhancement of cellular antioxidant defenses—underpins the significant antioxidant potential of this class of compounds. mdpi.com
Other Potential Biological Activities (Mechanistic Explorations)
The structural motif of a 1,3,4-oxadiazole ring linked to both a phenol and a methoxyphenyl group suggests a potential for diverse pharmacological activities beyond well-documented anticancer and anti-inflammatory properties. This section explores other potential biological activities of this compound and its derivatives through mechanistic explorations, focusing on receptor and enzyme modulation.
Receptor Modulation Studies
The oxadiazole scaffold is recognized for its ability to interact with various G-protein coupled receptors (GPCRs), suggesting that this compound could modulate several important receptor systems.
Muscarinic Acetylcholine (B1216132) Receptor M4 (M4): Derivatives of 1,2,4-oxadiazole (B8745197) have been investigated as antagonists for the muscarinic acetylcholine M4 receptor. nih.govgoogle.com These receptors are implicated in neurological and psychiatric disorders. The antagonistic activity of certain 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine analogues highlights the potential for oxadiazole-containing compounds to interact with the M4 receptor. nih.gov The specific binding and functional activity of this compound at the M4 receptor would require dedicated investigation.
Sphingosine-1-Phosphate Receptor 1 (S1P1): Research has identified 1,2,4-oxadiazole derivatives as potent and selective agonists of the S1P1 receptor. nih.govresearchgate.net S1P1 receptor agonism is a clinically validated mechanism for inducing lymphopenia and has therapeutic applications in autoimmune diseases. researchgate.net For example, a class of 3,5-diphenyl-1,2,4-oxadiazole (B189376) compounds have demonstrated high potency as S1P1 receptor agonists with excellent selectivity over S1P2 and S1P3 subtypes. nih.gov This suggests that the core oxadiazole structure in this compound could potentially be adapted to achieve S1P1 receptor agonism.
Somatostatin Receptor Subtype 5 (SSTR5): Antagonists of the SSTR5 are being explored as potential therapeutics for type 2 diabetes. nih.govnih.gov While direct evidence for 1,3,4-oxadiazole derivatives is limited, the broader field of heterocyclic compounds is being actively investigated for SSTR5 antagonism. nih.govnih.gov Given the diverse receptor interactions of the oxadiazole scaffold, its potential to modulate SSTR5 warrants further exploration.
Orexin (B13118510) Type-2 Receptor (Orexin Type-2): The 1,2,4-oxadiazole moiety has been incorporated into dual orexin receptor antagonists (DORAs), which are used in the treatment of insomnia. nih.govresearchgate.net These compounds block the activity of orexin neuropeptides, promoting sleep. nih.govresearchgate.net The development of potent DORAs containing a 1,2,4-oxadiazole ring suggests that this heterocyclic system can effectively interact with orexin receptors. nih.govresearchgate.net This raises the possibility that derivatives of this compound could be investigated for similar properties.
| Receptor | Potential Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Muscarinic Acetylcholine Receptor M4 (M4) | Antagonism | Neurological and Psychiatric Disorders | nih.govgoogle.com |
| Sphingosine-1-Phosphate Receptor 1 (S1P1) | Agonism | Autoimmune Diseases | nih.govresearchgate.net |
| Somatostatin Receptor Subtype 5 (SSTR5) | Antagonism | Type 2 Diabetes | nih.govnih.gov |
| Orexin Type-2 Receptor | Antagonism | Insomnia | nih.govresearchgate.net |
Enzyme Modulatory Effects Beyond Cancer and Inflammation Targets
In addition to their well-established roles in cancer and inflammation, 1,3,4-oxadiazole derivatives have shown inhibitory activity against a variety of other enzymes.
Cholinesterase Inhibition: Some 1,3,4-oxadiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. The potential for oxadiazole-containing compounds to act as cholinesterase inhibitors opens another avenue for their therapeutic application.
Antioxidant Activity: The phenolic group in this compound suggests a potential for antioxidant activity. Phenolic compounds are known to act as free radical scavengers. Studies on other phenol-containing 1,3,4-oxadiazole derivatives have demonstrated significant antioxidant properties. orientjchem.orgpsychosocial.com The antioxidant capacity is often influenced by the nature and position of substituents on the aromatic rings. orientjchem.org
Antibacterial Activity: Various derivatives of 1,3,4-oxadiazole have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. psychosocial.comorientjchem.org The mechanism of action can vary, but these compounds represent a promising scaffold for the development of new antimicrobial agents.
| Enzyme/Activity | Potential Effect | Therapeutic Relevance | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | Alzheimer's Disease | |
| Butyrylcholinesterase (BChE) | Inhibition | Alzheimer's Disease | |
| Antioxidant Activity | Free Radical Scavenging | Oxidative Stress-Related Diseases | orientjchem.orgpsychosocial.com |
| Antibacterial Activity | Inhibition of Bacterial Growth | Infectious Diseases | psychosocial.comorientjchem.org |
Structure Activity Relationship Sar Studies of 2 5 4 Methoxyphenyl 1,3,4 Oxadiazol 2 Yl Phenol Derivatives
Impact of Substituent Modifications on the Phenol (B47542) Moiety
The phenolic hydroxyl group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. Modifications to this ring system significantly modulate the activity of the parent compound.
Research has shown that the position and nature of substituents on the phenol moiety are critical. For instance, the introduction of bulky alkyl groups, such as tert-butyl, can have varied effects. In a study on related 2,5-disubstituted 1,3,4-oxadiazoles bearing a phenol ring, introducing tert-butyl groups ortho and para to the hydroxyl group was explored for its impact on antioxidant activity. nih.govnih.gov These bulky groups can enhance the stability of the phenoxyl radical formed during antioxidant action, thereby increasing potency. nih.gov
Furthermore, the addition of electron-withdrawing groups like halogens can also influence biological activity. A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for anticancer and antibacterial activities. nih.gov The presence of the chloro group at the para-position of the phenol ring was a common feature in compounds that exhibited notable activity, suggesting its potential role in enhancing binding affinity or altering electronic properties favorably. nih.gov
The presence of additional hydroxyl groups on the phenol ring, creating a catechol-like moiety, has been shown to enhance anti-inflammatory and antioxidant activities in some 1,3,4-oxadiazole (B1194373) derivatives. This is often attributed to the increased potential for hydrogen donation and the ability to chelate metal ions. nih.gov
| Substituent on Phenol Moiety | Position | Observed Impact on Activity | Potential Rationale | Reference Compound Type |
|---|---|---|---|---|
| -C(CH₃)₃ (tert-butyl) | ortho, para | Increased antioxidant activity | Steric hindrance stabilizes the phenoxyl radical | Di-tert-butyl-phenol oxadiazoles (B1248032) |
| -Cl (Chloro) | para | Maintained or enhanced anticancer and antibacterial activity | Favorable electronic and hydrophobic interactions | 4-chloro-2-(oxadiazolylamino)phenols |
| -OH (Hydroxyl) | meta, para | Enhanced antioxidant and anti-inflammatory activity | Increased hydrogen-donating capacity | Catechol-containing oxadiazoles |
Influence of Variations in the 4-Methoxyphenyl (B3050149) Group
The 4-methoxyphenyl group at the 5-position of the oxadiazole ring also plays a crucial role in determining the biological profile of the molecule. Variations in the substituents on this phenyl ring can significantly alter potency and selectivity by modifying steric, electronic, and hydrophobic properties.
Studies on analogous 1,3,4-oxadiazole series have demonstrated that replacing the 4-methoxy group with other functionalities leads to a wide range of activities. For example, in a series of anticancer agents, replacing the 4-methoxyphenyl ring with a 3,4,5-trimethoxyphenyl group resulted in significant cytotoxic activity against several cancer cell lines. nih.gov This suggests that the arrangement and number of methoxy (B1213986) groups can optimize interactions within the binding pocket of a biological target, such as tubulin. nih.gov
Conversely, introducing strong electron-withdrawing groups like a nitro (-NO₂) group at the para-position has been shown to confer potent antimicrobial activity. nih.govdoi.org The electronic nature of the substituent appears to be a key determinant of the type and level of biological response. The substitution pattern is also vital; research has indicated that para-substituted derivatives are often more active than their ortho- or meta- counterparts, likely due to more favorable geometry for target binding. mdpi.com
| Substituent on Phenyl Ring (Position 5 of Oxadiazole) | Observed Impact on Activity | Potential Rationale | Reference Compound Series |
|---|---|---|---|
| -OCH₃ (at C4) | Baseline activity (e.g., antioxidant) | Moderate electron-donating, provides favorable polarity | 2,4-di-tert-butyl-6-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol |
| -OCH₃ (at C3, C4, C5) | Significant anticancer activity | Optimized binding with target protein (e.g., tubulin) | 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |
| -NO₂ (at C4) | Potent antibacterial and antioxidant activity | Strong electron-withdrawing nature enhances interaction with microbial targets | (Z)-2-(5-(biphenyl-4-yl)-3-(1-(4-nitrophenylimino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol |
| -OH (at C4) | Significant antioxidant activity | Provides an additional hydrogen bond donor site | 2,6-di-tert-butyl-4-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol |
| Halogens (-F, -Cl) | Enhanced anti-inflammatory or antibacterial activity | Increases lipophilicity and can act as a hydrogen bond acceptor | General 1,3,4-oxadiazole derivatives |
Role of the 1,3,4-Oxadiazole Core in Biological Potency and Selectivity
The central 1,3,4-oxadiazole ring is not merely a linker but an essential contributor to the molecule's biological activity. nih.gov This five-membered heterocycle possesses a unique set of properties that are pivotal for its function as a pharmacophore.
The 1,3,4-oxadiazole ring is a rigid and planar structure, which helps to hold the two flanking aryl rings (the phenol and the 4-methoxyphenyl groups) in a well-defined spatial orientation. mdpi.com This conformational rigidity can be advantageous for high-affinity binding to specific biological targets, as it reduces the entropic penalty upon binding.
Bioisosteric Replacements and Their Effects on Activity Profiles
Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or metabolic stability. In the context of the 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol scaffold, replacing the 1,3,4-oxadiazole core with other five-membered heterocycles can lead to significant changes in the activity profile.
1,3,4-Thiadiazole (B1197879): A common bioisosteric replacement for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole ring. nih.gov The substitution of the oxygen atom with a sulfur atom increases lipophilicity and can alter the electronic properties and bond angles of the ring. This modification can lead to improved tissue permeability. nih.gov In some cases, this switch has resulted in compounds with potent anticancer, antimicrobial, and antioxidant activities. nih.govmdpi.com For example, a study on thiazolidinone derivatives showed that a 1,3,4-thiadiazole-containing compound exhibited significant antioxidant and anticancer potential. mdpi.com
1,2,4-Oxadiazole (B8745197): Another bioisosteric replacement is the regioisomeric 1,2,4-oxadiazole ring. While both are oxadiazoles, the different arrangement of heteroatoms leads to a change in the dipole moment and hydrogen bonding capabilities of the ring. It has been reported that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to higher polarity and reduced metabolic degradation. rsc.org Conversely, switching from a 1,3,4- to a 1,2,4-oxadiazole might alter receptor selectivity or affinity. For instance, in a series of cannabinoid receptor ligands, the 1,3,4-oxadiazole derivative showed a 10-fold reduced affinity compared to its 1,2,4-oxadiazole counterpart, demonstrating the subtle but significant impact of heteroatom positioning. rsc.org
Development of Comprehensive SAR Models for Activity Optimization
To systematically optimize the activity of this compound derivatives, comprehensive SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, can be developed. These computational models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
The development of a QSAR model for this scaffold would involve several steps:
Data Set Compilation: A series of derivatives would be synthesized with systematic variations in the substituents on both the phenol and the 4-methoxyphenyl rings. Their biological activity (e.g., IC₅₀ values for enzyme inhibition or MIC values for antimicrobial activity) would be measured.
Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, including:
Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electron-donating or -withdrawing nature of substituents.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.
Hydrophobic Descriptors: Partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the most relevant descriptors to biological activity. laccei.org A typical QSAR equation might look like: Biological Activity = c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + constant The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation. laccei.org
Such a validated QSAR model would serve as a powerful predictive tool, allowing researchers to estimate the biological activity of novel, unsynthesized derivatives. nih.gov This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery of more potent and selective therapeutic agents.
Advanced Applications and Future Research Directions
Exploration in Materials Science: Liquid Crystals, Energy Materials, and Organic Electronics
The 2,5-diaryl-1,3,4-oxadiazole core is a subject of significant interest in materials science due to its exceptional thermal stability and electronic characteristics.
Liquid Crystals: Compounds incorporating 1,3,4-oxadiazole (B1194373) units into their aromatic core are noted for their ability to form a variety of liquid crystalline phases (mesophases). rsc.org The rigidity of the oxadiazole ring contributes to the formation of these ordered, fluid states. The molecular architecture is crucial for engineering liquid crystals, and heterocyclic-based liquid crystals, including those with oxadiazole moieties, are synthesized for a wide scope of applications. beilstein-journals.org Research into 1,3,4-oxadiazole-based liquid crystals focuses on their rich mesophases, high photoluminescence quantum yields, and good thermal stabilities. rsc.org
Energy Materials: The 1,3,4-oxadiazole ring is considered an exceptional "explosophore" or energetic motif that provides an effective balance between high energy and good stability. researchgate.net This is attributed to the absence of easily broken N−O bonds that are present in other oxadiazole isomers. researchgate.net Derivatives based on this scaffold are being explored as next-generation high-performance energetic materials, particularly as heat-resistant or insensitive explosives. researchgate.netrsc.org Research has shown that certain 1,3,4-oxadiazole-based energetic materials exhibit excellent thermal stabilities with decomposition temperatures (Tdec) as high as 368 °C and desirable sensitivities, making them superior to conventional heat-resistant explosives like hexanitrostilbene (HNS). rsc.org
Organic Electronics: In the field of organic electronics, 2,5-diaryl-1,3,4-oxadiazoles are well-regarded for their electron-transporting properties. rsc.org This has led to their extensive investigation as materials for Organic Light Emitting Diodes (OLEDs). rsc.orgtandfonline.com Their structural features make them good candidates for use in electroluminescent devices. rsc.orgresearchgate.net Computational studies have been employed to design novel oxadiazole derivatives with enhanced charge transport properties, aiming to create superior materials for OLED light-emission layers. tandfonline.com
Table 1: Properties of 1,3,4-Oxadiazole Derivatives in Materials Science
| Application Area | Key Property | Research Finding |
|---|---|---|
| Liquid Crystals | Mesophase Formation | The rigid 1,3,4-oxadiazole core promotes the formation of various liquid crystalline phases. rsc.org |
| Thermal Stability | These liquid crystals exhibit excellent thermal stability. rsc.org | |
| Energy Materials | Energy-Stability Balance | The 1,3,4-oxadiazole ring offers a good compromise between high energy content and molecular stability. researchgate.net |
| High Decomposition Temp. | Derivatives can have decomposition temperatures exceeding 360 °C, making them suitable as heat-resistant explosives. rsc.org | |
| Organic Electronics | Electron Transport | The 2,5-diaryl-1,3,4-oxadiazole structure is an efficient electron-transporter. rsc.org |
| Electroluminescence | These compounds are used to fabricate electroluminescent devices such as OLEDs. rsc.orgresearchgate.net |
Rational Design Strategies for Next-Generation Analogues
The 1,3,4-oxadiazole ring is considered a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that can be modified to bind to a wide range of biological targets. nih.govmdpi.com Rational design strategies focus on making specific, targeted structural modifications to the parent compound to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: SAR is fundamental to designing new analogues. By systematically altering different parts of the 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol molecule—such as adding electron-withdrawing or electron-donating groups to the phenyl or phenol (B47542) rings—researchers can determine which modifications lead to improved biological activity. nih.govnih.govresearchgate.net
Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is often used as a bioisostere for amide and ester groups. nih.gov This means it can replace those groups in a drug molecule without significantly altering its chemical structure, while potentially improving metabolic stability and cell penetration.
Molecular Hybridization: This involves combining the oxadiazole scaffold with other known pharmacophores to create a single hybrid molecule with potentially enhanced or dual activity. nih.gov For instance, linking the oxadiazole core to other heterocyclic systems like benzofuran or triazole has been explored to create potent anticancer agents. mdpi.com
Computational Modeling: Tools like molecular docking are used to predict how newly designed analogues will bind to specific biological targets, such as enzymes or protein receptors. researchgate.net This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
Conceptual Integration with Nanotechnology for Targeted Delivery Systems (e.g., Nanoparticle Conjugates)
A significant challenge in drug development is ensuring the therapeutic agent reaches its intended target in the body with minimal off-target effects. Nanotechnology offers a promising solution through the development of targeted drug delivery systems.
The conceptual integration of this compound or its analogues with nanotechnology would involve its conjugation to or encapsulation within nanoparticles. The phenol group on the molecule provides a reactive site suitable for covalent attachment to a nanoparticle carrier.
Potential benefits of this approach include:
Improved Bioavailability: Many organic molecules have poor solubility in water, which limits their absorption in the body. Encapsulating them within nanoparticles can overcome this limitation.
Enhanced Stability: Nanocarriers can protect the drug from degradation in the bloodstream, increasing its circulation time and allowing more of it to reach the target site.
Targeted Delivery: Nanoparticles can be surface-functionalized with specific ligands (e.g., antibodies) that recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting can significantly increase the concentration of the drug at the site of action while reducing exposure to healthy tissues.
Controlled Release: The nanoparticle can be designed to release its drug payload in response to specific stimuli present in the target environment (e.g., changes in pH or enzyme concentrations).
Investigation of Multitargeting Approaches for Complex Biological Pathways
Complex diseases such as cancer, neurodegenerative disorders, and diabetes are often caused by the dysregulation of multiple biological pathways. nih.govnih.gov Traditional single-target drugs may be insufficient to treat such multifactorial diseases effectively. The development of multitarget-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously—is an emerging and promising therapeutic strategy. nih.gov
The 1,3,4-oxadiazole scaffold is an ideal starting point for designing MTDLs because its derivatives have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neurological effects. mdpi.comopenmedicinalchemistryjournal.comsemanticscholar.org
Future research would focus on rationally designing analogues of this compound that can simultaneously modulate key targets in a specific disease. For example, in Alzheimer's disease, researchers have designed 1,3,4-oxadiazole derivatives that can dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two major enzymes involved in the disease's progression. nih.gov Similarly, in cancer, an oxadiazole-based compound could be engineered to inhibit both a specific kinase involved in proliferation and a protein involved in angiogenesis (the formation of new blood vessels). nih.gov
Studies on Synergistic Effects with Established Therapeutic Agents
Combination therapy, where two or more drugs are used together, is a cornerstone of treatment for many diseases, including cancer. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug.
Future research should investigate the potential of this compound and its next-generation analogues to work synergistically with established therapeutic agents. For instance:
In Oncology: An oxadiazole derivative with anticancer properties could be combined with a standard chemotherapy drug like paclitaxel or cisplatin. mdpi.commdpi.com Preclinical studies have shown that the oxadiazole-containing drug Zibotentan exhibits a synergistic effect when combined with paclitaxel, leading to increased apoptosis (programmed cell death) in cancer cells. mdpi.com Another study demonstrated that combining 1,3,4-oxadiazole nortopsentin derivatives with a CHK1 inhibitor resulted in a synergistic effect against colorectal cancer stem cells. nih.gov
In Infectious Disease: An oxadiazole-based antimicrobial agent could be co-administered with a conventional antibiotic to overcome bacterial resistance or to broaden the spectrum of activity.
These studies are crucial for determining if these compounds can be used to enhance the efficacy of existing treatments, lower the required dosages of toxic chemotherapy agents, or overcome mechanisms of drug resistance.
Conclusion and Future Perspectives
Summary of Key Academic Findings on 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
While specific in-depth studies exclusively focused on this compound are not extensively detailed in publicly available literature, a significant body of research on closely related phenol-substituted 1,3,4-oxadiazole (B1194373) derivatives allows for an informed summary of its likely scientific significance. The academic interest in this class of compounds is primarily driven by their diverse biological activities.
Derivatives of 1,3,4-oxadiazole are recognized for a broad spectrum of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netnih.gov The synthesis of such compounds typically involves the cyclization of a hydrazide with a carboxylic acid or its derivative, a process that is well-established and versatile. rdd.edu.iqijpsr.comresearchgate.net For instance, the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) derivatives has been achieved through the ring closure of benzohydrazides with carbon disulfide. ijpsr.com
The presence of a phenolic hydroxyl group and a methoxyphenyl group in the target molecule suggests a strong potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals, and the incorporation of a 1,3,4-oxadiazole ring can modulate this activity. orientjchem.orgnih.govmdpi.com Studies on similar structures, such as 2,4-di-tert-butyl-6-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol, have demonstrated significant antioxidant properties. nih.gov The synthesis of various 4-(((4-(5-(aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol derivatives has also been undertaken to explore their antioxidant capabilities. orientjchem.org
The characterization of these molecules relies on standard spectroscopic techniques. The structural elucidation of novel 1,3,4-oxadiazole derivatives is routinely confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. rdd.edu.iqresearchgate.net
The following table summarizes the key areas of academic investigation for phenol-containing 1,3,4-oxadiazole derivatives, which are directly relevant to understanding the scientific context of this compound.
| Research Area | Key Findings and Methodologies |
| Synthesis | Versatile and established synthetic routes, often involving cyclization of hydrazides. rdd.edu.iqijpsr.comresearchgate.net |
| Biological Activity | Broad spectrum of pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netnih.gov |
| Antioxidant Properties | Phenolic and methoxyphenyl moieties suggest strong potential for antioxidant and free radical scavenging activities. orientjchem.orgnih.govmdpi.com |
| Structural Characterization | Standard spectroscopic methods such as FT-IR, NMR, and mass spectrometry are employed for structural confirmation. rdd.edu.iqresearchgate.net |
Identification of Remaining Research Gaps and Challenges in Oxadiazole Chemistry
Despite the significant strides made in the field of oxadiazole chemistry, several research gaps and challenges persist. Addressing these will be crucial for the future development of novel and effective oxadiazole-based compounds.
One of the primary challenges lies in the functionalization of the oxadiazole ring . While the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, selective functionalization at other positions of the ring remains a complex task. researchgate.net The relatively low electron density on the carbon atoms of the 1,3,4-oxadiazole ring makes electrophilic substitution reactions particularly difficult. researchgate.net Overcoming this challenge will require the development of novel synthetic methodologies that allow for precise and efficient modification of the core structure, thereby expanding the chemical space available for drug discovery.
Another significant research gap is the elucidation of the precise mechanisms of action for many of the observed biological activities. While numerous studies have demonstrated the pharmacological potential of oxadiazole derivatives, the specific molecular targets and pathways through which they exert their effects are often not fully understood. researchgate.net A deeper understanding of these mechanisms is essential for the rational design of more potent and selective drug candidates with fewer off-target effects.
Furthermore, the issue of drug resistance presents a continuous challenge. researchgate.net As with many antimicrobial and anticancer agents, the emergence of resistant strains can limit the long-term efficacy of oxadiazole-based therapies. Future research must focus on developing derivatives that can overcome existing resistance mechanisms or that act on novel biological targets.
The table below highlights the key research gaps and challenges in the field of oxadiazole chemistry.
| Research Gap/Challenge | Description |
| Ring Functionalization | Difficulty in selective functionalization of the 1,3,4-oxadiazole ring beyond the 2 and 5 positions. researchgate.net |
| Mechanism of Action | Lack of detailed understanding of the molecular targets and pathways for many observed biological activities. researchgate.net |
| Drug Resistance | The need to develop compounds that can overcome or circumvent existing drug resistance mechanisms. researchgate.net |
| Physicochemical Properties | The necessity for further optimization of solubility, bioavailability, and other pharmacokinetic parameters. nih.gov |
Future Outlook for Academic Exploration and Potential Breakthroughs
The future of academic research in oxadiazole chemistry is poised for significant advancements, driven by the convergence of synthetic innovation, computational modeling, and a deeper understanding of biological systems.
A major area of future exploration will be the development of novel synthetic strategies . This includes the use of modern techniques such as microwave-assisted synthesis and green chemistry approaches to create more efficient and environmentally friendly methods for producing oxadiazole derivatives. nih.gov The development of new catalytic systems for the functionalization of the oxadiazole core could lead to the synthesis of previously inaccessible molecular architectures with unique biological properties.
Computational and in silico methods are expected to play an increasingly important role in the design and discovery of new oxadiazole-based compounds. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies can help to identify promising lead compounds and guide their optimization by predicting their binding affinities to specific biological targets. nih.gov These computational approaches can significantly accelerate the drug discovery process and reduce the reliance on traditional high-throughput screening methods.
The exploration of hybrid molecules that combine the 1,3,4-oxadiazole scaffold with other pharmacologically active moieties is another promising avenue for future research. researchgate.net This approach has the potential to create multifunctional compounds with enhanced efficacy and a broader spectrum of activity. For example, the conjugation of oxadiazoles (B1248032) with fatty acid analogs has been explored as a strategy to improve the anticancer properties of these compounds. researchgate.net
Finally, a greater emphasis on translational research will be crucial for bridging the gap between academic discoveries and clinical applications. This will involve more extensive in vivo testing of promising oxadiazole derivatives and a closer collaboration between academic researchers and the pharmaceutical industry.
The potential for breakthroughs in oxadiazole chemistry is significant. The discovery of novel derivatives with potent and selective activity against challenging diseases, such as multidrug-resistant infections and aggressive cancers, remains a key goal. Furthermore, the development of oxadiazoles as tools for chemical biology could provide new insights into fundamental biological processes.
The following table outlines the future directions and potential breakthroughs in the academic exploration of oxadiazole chemistry.
| Future Direction | Potential Breakthroughs |
| Novel Synthetic Methodologies | Development of efficient and selective methods for oxadiazole ring functionalization, enabling access to new chemical space. |
| Computational Drug Design | Accelerated discovery of potent and selective oxadiazole-based drug candidates through in silico screening and optimization. nih.gov |
| Hybrid Molecule Development | Creation of multifunctional compounds with enhanced therapeutic profiles by combining the oxadiazole scaffold with other pharmacophores. researchgate.netresearchgate.net |
| Translational Research | Successful translation of promising academic findings into clinical applications, leading to new therapeutic agents. |
Q & A
Q. What are the critical safety precautions for handling 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol in laboratory settings?
This compound is classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Essential precautions include:
- Use of PPE: Nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact.
- Engineering controls: Fume hoods for dust suppression and adequate ventilation.
- Emergency protocols: Immediate rinsing with water for skin/eye exposure and medical consultation .
Q. What synthetic strategies are recommended for preparing this compound?
Synthesis typically involves multi-step reactions starting from oxadiazole precursors. Key steps include:
- Cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) under reflux .
- Microwave-assisted methods to enhance reaction efficiency and yield .
- Monitoring via TLC and purification via recrystallization (e.g., methanol) .
Q. How can researchers confirm the structural integrity of this compound?
Standard characterization methods include:
- NMR spectroscopy : To verify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : Confirm molecular ion peak at m/z 268.27 (C₁₅H₁₂N₂O₃) .
- X-ray crystallography : For resolving ambiguities in stereochemistry (e.g., oxadiazole ring planarity) .
Advanced Research Questions
Q. How can contradictory bioactivity data from different studies be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Assay variability : Standardize cell lines (e.g., HeLa for cytotoxicity) and control solvent effects (DMSO tolerance) .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. nitro groups) using SAR studies .
- Dose-response validation : Replicate experiments with ≥3 biological replicates and statistical validation (p < 0.05) .
Q. What experimental designs optimize stability under varying pH and temperature conditions?
While stability data is limited , preliminary protocols include:
Q. What mechanistic insights exist for its potential biological activity?
Hypothesized mechanisms include:
- Enzyme inhibition : Oxadiazole moieties may interact with ATP-binding pockets (e.g., kinase inhibition assays) .
- Receptor binding : Molecular docking studies suggest affinity for estrogen receptors due to phenolic groups .
- ROS modulation : Evaluate oxidative stress markers (e.g., glutathione levels) in cell models .
Q. How can researchers address gaps in toxicological data for in vivo studies?
Extrapolate from in vitro to in vivo using:
- Acute toxicity models : Zebrafish embryos for rapid LD₅₀ estimation .
- Metabolite profiling : LC-MS to identify hepatotoxic metabolites (e.g., quinone intermediates) .
- OECD guidelines : Follow Test No. 423 for oral toxicity tiered testing .
Methodological Tables
Table 1. Key Synthetic Parameters for Optimized Yield
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 4h | 72–85 | |
| Purification | Methanol recrystallization | 90–95 | |
| Microwave-assisted | 300 W, 15 min | 88 |
Table 2. Analytical Techniques for Structural Validation
| Technique | Target Data | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons, methoxy group | |
| HRMS | Molecular ion (268.2674 g/mol) | |
| XRD | Crystal packing, bond angles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
